1-Bromo-1-chlorodifluoroethylene

Description

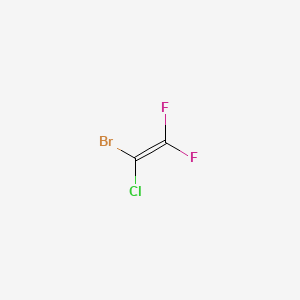

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1-chloro-2,2-difluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrClF2/c3-1(4)2(5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYWEYFBDHRDOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Cl)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90226712 | |

| Record name | 1,1-Difluoro-2-bromo-2-chloroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758-24-7 | |

| Record name | 1-Bromo-1-chloro-2,2-difluoroethene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=758-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Difluoro-2-bromo-2-chloroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Difluoro-2-bromo-2-chloroethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90226712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-1-chloro-2,2-difluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIFLUORO-2-CHLORO-2-BROMOETHYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0938Q37MI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Halogenated Alkenes in Modern Organic Chemistry

Halogenated alkenes are compounds of significant interest in modern organic chemistry due to the versatile reactivity conferred by the carbon-carbon double bond and the attached halogen atoms. These molecules serve as pivotal intermediates for creating complex organic structures, including many found in natural products and pharmaceuticals. The presence of halogens allows for a wide array of chemical transformations, such as cross-coupling reactions, nucleophilic substitutions, and eliminations, making them highly valuable synthons.

The addition of halogens across a double bond is a fundamental reaction, typically proceeding through a cyclic halonium ion intermediate. This mechanism is stereospecific, leading to products with a defined three-dimensional arrangement of atoms. The ability to control this stereochemistry is a crucial aspect of synthetic chemistry. Furthermore, the direct difunctionalization of alkenes using three-component reactions is an efficient method for synthesizing organic halides, minimizing waste and simplifying the creation of complex molecules from basic starting materials.

Historical Context of Halogenated Ethene Research

The study of halogenated ethenes is deeply connected to the development of chlorofluorocarbons (CFCs) in the early 20th century. Initially synthesized in 1928, CFCs were considered miracle chemicals due to their non-toxic and non-flammable properties. noaa.govrapidtransition.org This led to their widespread use as refrigerants, aerosol propellants, solvents, and blowing agents for foams. noaa.govrapidtransition.orgencyclopedia.comwikipedia.org Prominent examples include dichlorodifluoromethane (B179400) (R-12 or Freon-12), which became a standard in refrigeration and air conditioning. noaa.govwikipedia.org

However, the extreme stability of these compounds became a major environmental concern. In 1974, chemists Mario Molina and F. Sherwood Rowland published seminal research showing that CFCs were not inert in the upper atmosphere. noaa.govencyclopedia.com They demonstrated that these molecules could be broken down by ultraviolet radiation in the stratosphere, releasing chlorine atoms that catalytically destroy the Earth's protective ozone layer. encyclopedia.comicdst.org This theory was later confirmed by the discovery of the Antarctic ozone hole in 1985. rapidtransition.orgencyclopedia.com

This discovery prompted unprecedented international action, culminating in the 1987 Montreal Protocol on Substances that Deplete the Ozone Layer. rapidtransition.orgencyclopedia.comwikipedia.org This treaty mandated a phase-out of CFC production, driving extensive research into less damaging alternatives and spurring deeper investigation into the broader field of halogenated hydrocarbon chemistry. encyclopedia.comwikipedia.org

Classification and Structural Features of 1 Bromo 1 Chlorodifluoroethylene

1-Bromo-1-chlorodifluoroethylene is classified as a perhalogenated alkene. Specifically, it is a mixed halogen-substituted derivative of ethene. Its chemical structure consists of a carbon-carbon double bond. One carbon atom is bonded to a bromine atom and a chlorine atom, while the second carbon atom is bonded to two fluorine atoms.

The molecular formula for this compound is C₂BrClF₂. cymitquimica.commatrixscientific.com Due to the presence of two identical fluorine atoms on one of the carbons, the molecule does not exhibit geometric (E/Z or cis-trans) isomerism. The fluorine atoms also contribute to the compound's stability and lipophilicity. cymitquimica.com It is typically a colorless to pale yellow, volatile liquid at room temperature. cymitquimica.com

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 758-24-7 | matrixscientific.com |

| Molecular Formula | C₂BrClF₂ | cymitquimica.commatrixscientific.com |

| Molecular Weight | 177.37 g/mol | cymitquimica.comnih.gov |

| Boiling Point | 40-42 °C | matrixscientific.comguidechem.com |

| Density | 1.888 g/cm³ | guidechem.com |

| IUPAC Name | 1-bromo-1-chloro-2,2-difluoroethene | nih.gov |

Research Gaps and Future Directions in Halogenated Ethylene Chemistry

Direct Synthesis Routes

Direct synthesis methods for 1-bromo-1-chlorodifluoroethylene primarily involve elimination reactions of saturated precursors or the direct halogenation of suitable starting materials.

Dehydrobromination Reactions for Perhalogenated Alkyl Halides

A prominent strategy for synthesizing this compound is through the dehydrobromination of a perhalogenated alkyl halide. This process involves the removal of a hydrogen and a bromine atom from adjacent carbons to form a carbon-carbon double bond.

The dehydrobromination of 1,2-dibromo-2-chloro-1,1-difluoroethane (B1301167) is a key method for producing this compound. google.comnih.gov This reaction is typically facilitated by a base, such as potassium hydroxide. The base abstracts a proton, initiating the elimination of a bromide ion and the subsequent formation of the alkene.

A related approach involves the reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of potassium hydroxide. nih.gov This reaction proceeds through a highly reactive difluoroethylene intermediate, which is generated from the interaction between halothane (B1672932) and the base, ultimately leading to the formation of aryl fluoroalkenyl ethers. nih.gov

| Precursor | Reagent | Product | Reference |

| 1,2-Dibromo-2-chloro-1,1-difluoroethane | Potassium Hydroxide | This compound | google.comnih.gov |

| 2-Bromo-2-chloro-1,1,1-trifluoroethane and Phenols | Potassium Hydroxide | Aryl 1-bromo-1-chloro-2,2-difluoroethyl ethers | nih.gov |

Halogenation of Precursors

The direct halogenation of suitable precursors represents another avenue for the synthesis of this compound. For instance, the addition of bromine to 1,1-difluoroethylene can yield 1,2-dibromo-1,1-difluoroethane, a precursor for dehydrobromination. google.comuni.lu The reaction conditions, such as temperature and pressure, can significantly influence the reaction's yield and selectivity. google.com

Indirect Synthetic Pathways via Functional Group Interconversions

Indirect methods offer alternative routes to this compound and its derivatives by modifying existing functional groups within a molecule. These strategies often provide access to a wider range of structurally diverse compounds.

Carbene Chemistry Approaches to Fluorinated Olefins

Carbene chemistry provides a powerful tool for the synthesis of fluorinated olefins. Fluorinated carbenes, which are neutral, divalent carbon species, can undergo various reactions to form carbon-carbon double bonds. numberanalytics.comacs.org The presence of fluorine atoms can stabilize the carbene, influencing its reactivity and the stereochemical outcome of its reactions. acs.org

The generation of difluorocarbene from precursors like trimethyl(trifluoromethyl)tin can be used in reactions with ylides to form gem-difluoroolefins. acs.org Another approach involves the cross-coupling of difluorocarbene with carbene-derived intermediates from diazo compounds. acs.org This method can be performed with or without a copper catalyst, depending on the nature of the diazo compound. acs.org

| Carbene Precursor | Reactant | Product | Reference |

| Trimethyl(trifluoromethyl)tin | Ylides | gem-Difluoroolefins | acs.org |

| Diazo compounds | Difluorocarbene | gem-Difluoroolefins | acs.org |

Utilizing Hypervalent Iodine Reagents in Difluoroethylation

Hypervalent iodine reagents have emerged as versatile tools in organic synthesis, including for the introduction of difluoroethyl groups. researchgate.netnih.govresearchgate.netchemrxiv.orgchemrxiv.org These reagents can facilitate the electrophilic 2,2-difluoroethylation of various nucleophiles, such as thiols, amines, and alcohols. nih.govresearchgate.netchemrxiv.orgchemrxiv.org The reaction is believed to proceed through a ligand coupling mechanism. nih.govchemrxiv.org This strategy offers a complementary approach to traditional methods and allows for the synthesis of a broad range of 2,2-difluoroethylated compounds. nih.govresearchgate.netchemrxiv.orgchemrxiv.org

Chlorodifluoroethyl Iodonium (B1229267) Salts as Synthons

While direct literature on the synthesis and application of 1-chloro-2,2-difluoroethyl iodonium salts is not abundant, the principles can be extrapolated from the synthesis of similar fluoroalkenyl iodonium salts. For instance, (E)-β-fluoroalkenyl(aryl)iodonium salts are synthesized from terminal alkynes. This suggests that a similar approach could potentially be employed for the synthesis of chlorodifluoroethyl iodonium salts, which would serve as valuable synthons in organic chemistry. These reagents are known for their ability to act as electrophilic sources of the fluoroalkenyl group, enabling the introduction of this moiety into a variety of organic molecules.

Gem-Difluorovinyl Iodonium Salt Reactivity

Gem-difluorovinyl iodonium salts have emerged as versatile reagents for the direct introduction of the difluoroethylene group into various nucleophiles. These salts exhibit diverse reactivity due to their unique electronic properties. Research has demonstrated their application in the difluoroethylation of N- and O-nucleophiles, including amides and carboxylic acids, through a neighboring group rearrangement. This method provides a direct pathway to gem-difluoroethylene compounds, which are otherwise challenging to synthesize. The reactivity of these iodonium salts opens up new avenues for the creation of complex fluorinated molecules.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and the preparation of difluorovinyl compounds is no exception. Palladium and nickel catalysts, in particular, have proven to be highly effective in forging new carbon-carbon and carbon-heteroatom bonds involving the gem-difluoroalkene moiety.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of gem-difluoroalkenes. A notable development is the stereodivergent C–F bond functionalization of these compounds. By carefully selecting the reaction conditions and the palladium catalyst (Pd(II) vs. Pd(0)), it is possible to control the stereochemical outcome of the reaction, leading to either the (E)- or (Z)-isomer of the resulting monofluoroalkene with high diastereoselectivity. acs.org This level of control is crucial for the synthesis of complex molecules where specific stereochemistry is required.

A summary of the stereodivergent palladium-catalyzed C-F bond functionalization of gem-difluoroacrylates is presented below:

| Entry | Catalyst System | Boronic Acid | Product Isomer | Diastereomeric Ratio (dr) |

| 1 | Pd(OAc)₂ / Ligand 1 | Phenylboronic acid | E | >95:5 |

| 2 | Pd(dba)₂ / Ligand 2 | Phenylboronic acid | Z | 3:97 |

| 3 | Pd(OAc)₂ / Ligand 1 | 4-Tolylboronic acid | E | >95:5 |

| 4 | Pd(dba)₂ / Ligand 2 | 4-Tolylboronic acid | Z | 4:96 |

Data compiled from studies on the stereodivergent functionalization of gem-difluoroalkenes. acs.org

Nickel-catalyzed reactions have also been instrumental in the synthesis of gem-difluoroalkenes. A noteworthy advancement is the development of a nickel-promoted electrochemical reductive cross-coupling method. This technique enables the synthesis of functionalized and substituted gem-difluoroalkenes by combining the allylic defluorination of trifluoromethyl alkenes with the decarboxylation of redox-active esters or the dehalogenation of alkyl halides. The reaction proceeds under mild electrochemical reduction conditions in an undivided cell, avoiding the need for stoichiometric metal reductants. This environmentally friendly approach provides efficient access to biologically relevant molecules containing the gem-difluoroethylene moiety.

Synthesis of Aryl 2-Bromo-2-chloro-1,1-difluoroethyl Ethers

An efficient and practical method for the synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers has been developed. This approach involves the base-mediated reaction of various phenols with halothane (2-bromo-2-chloro-1,1,1-trifluoroethane). The reaction exhibits a broad substrate scope, proceeds under mild conditions, and does not require the use of expensive or toxic transition-metal catalysts. The resulting aryl gem-difluoroalkyl ethers are highly functionalized and can serve as versatile intermediates for further chemical transformations.

The reaction of various substituted phenols with halothane demonstrates the versatility of this method, affording the desired products in moderate to good yields.

| Phenol Derivative | Reaction Time (h) | Yield (%) |

| Phenol | 4 | 78 |

| 4-Methylphenol | 3.5 | 85 |

| 4-Methoxyphenol | 3 | 88 |

| 4-Chlorophenol | 5 | 75 |

| 4-Bromophenol | 6 | 72 |

| 2-Naphthol | 4.5 | 82 |

Control of Stereoisomerism in Synthesis

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for the preparation of biologically active compounds. In the context of this compound derivatives, achieving stereocontrol in the synthesis of the double bond is of paramount importance.

Recent research has focused on developing stereodivergent methods for the synthesis of monofluoroalkenes from gem-difluoroalkenes. For example, copper(I)-catalyzed hydrodefluorination has been shown to be highly effective in producing either the (Z)- or (E)-isomer of terminal monofluoroalkenes with high stereoselectivity, depending on the choice of the reducing agent (diboron or hydrosilane). rsc.org DFT calculations have been employed to rationalize the observed stereoselectivity.

Furthermore, stereoselective methods for the synthesis of 1-bromo-1,1-difluoro-2-alkenes have been reported. These methods often rely on the careful selection of reagents and reaction conditions to favor the formation of one stereoisomer over the other. inra.fr The ability to selectively synthesize either the (E)- or (Z)-isomer of these bromo- and chloro-substituted difluoroalkenes is crucial for their application as building blocks in the synthesis of more complex fluorinated targets. A copper-catalyzed hydrodefluorination of gem-difluoroalkenes using water as the hydrogen source has been established for the stereoselective synthesis of (Z)-fluoroalkenes, demonstrating excellent functional group compatibility. nih.gov

| Catalyst System | Reactant | Product | Stereoselectivity (Z:E) |

| CuI / Ligand | gem-difluoroalkene | (Z)-monofluoroalkene | >99:1 |

| CuH / Ligand | gem-difluoroalkene | (E)-monofluoroalkene | 1: >99 |

Illustrative data from studies on stereodivergent hydrodefluorination. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of fluorine-containing organic molecules. The unique properties of the ¹⁹F nucleus make it a particularly powerful probe.

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally informative technique for analyzing compounds like this compound. The ¹⁹F nucleus possesses a nuclear spin of 1/2, has a 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection. wikipedia.orgaiinmr.com A key feature of ¹⁹F NMR is its vast chemical shift range, which spans approximately 800 ppm, significantly reducing the likelihood of signal overlap that can complicate ¹H NMR spectra. wikipedia.org

For this compound (CBrClF=CF₂), the two fluorine atoms are chemically non-equivalent due to their different spatial relationships with the bromine and chlorine atoms across the double bond. This non-equivalence results in two distinct signals in the ¹⁹F NMR spectrum. The chemical shifts of these fluorine nuclei are exquisitely sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure. nih.gov Furthermore, these two geminal fluorine atoms will exhibit spin-spin coupling, leading to the splitting of each signal into a doublet. The magnitude of this geminal coupling constant (²JFF) is typically large and provides further structural confirmation. huji.ac.il

The sensitivity of ¹⁹F chemical shifts to changes in molecular structure makes ¹⁹F NMR an ideal tool for real-time reaction monitoring. aiinmr.com For instance, during the synthesis or subsequent reaction of this compound, the appearance of its characteristic signals and the disappearance of reactant signals can be tracked quantitatively. This allows for the optimization of reaction conditions and the identification of intermediates or byproducts.

Table 1: Representative ¹⁹F NMR Spectroscopic Data for Fluoroalkenes This table illustrates typical data obtained from ¹⁹F NMR analysis. The exact values for this compound would require experimental determination.

| Parameter | Description | Typical Value Range |

| Chemical Shift (δ) | Indicates the electronic environment of the fluorine nucleus. Referenced against a standard like CFCl₃. | -70 to -150 ppm |

| Coupling Constant (J) | Measures the interaction between two nuclear spins. For geminal fluorines (²JFF), it is typically large. | 20 to 100 Hz |

While one-dimensional (1D) ¹⁹F NMR is powerful, complex mixtures containing isomers, reactants, and products can present overlapping signals. In such cases, multidimensional NMR techniques are indispensable for unambiguous signal assignment and structural elucidation. gcms.cz These experiments separate NMR signals into two or more frequency dimensions, enhancing resolution and revealing correlations between nuclei.

For a sample containing this compound, a two-dimensional (2D) ¹⁹F-¹⁹F Correlation Spectroscopy (COSY) experiment would be highly valuable. It would show a cross-peak connecting the two signals from the geminal fluorine atoms, definitively confirming their mutual coupling and, by extension, their presence within the same CF₂ group.

Heteronuclear 2D NMR techniques, such as ¹³C-¹⁹F Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate the fluorine atoms to their directly attached carbon atom. This is crucial for assigning the carbon skeleton of the molecule, especially in complex environments where multiple fluorinated species may be present. nih.gov The use of these advanced NMR methods provides a comprehensive and detailed picture of molecular connectivity, which is essential for analyzing the purity of feedstocks or the composition of reaction products in industrial and research settings. gcms.cz

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and offering structural insights through the analysis of fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact mass of the molecular ion, which can be used to deduce its elemental formula. For this compound, HRMS can distinguish its formula (C₂BrClF₂) from other combinations of atoms that might have the same nominal mass. The presence of bromine and chlorine, with their characteristic isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), results in a distinctive isotopic pattern for the molecular ion, further confirming the compound's identity. docbrown.info

Table 2: Calculated Exact Masses for Major Isotopologues of this compound (C₂BrClF₂)

| Isotopologue Formula | Description | Calculated Exact Mass (Da) |

| ¹²C₂⁷⁹Br³⁵ClF₂ | Composed of the most abundant isotopes | 191.8893 |

| ¹²C₂⁸¹Br³⁵ClF₂ | Containing the heavier bromine isotope | 193.8872 |

| ¹²C₂⁷⁹Br³⁷ClF₂ | Containing the heavier chlorine isotope | 193.8863 |

| ¹²C₂⁸¹Br³⁷ClF₂ | Containing both heavier isotopes | 195.8843 |

In a mass spectrometer, typically using Electron Ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of an energetically unstable molecular ion (M⁺•). chemguide.co.uk This ion subsequently breaks apart into smaller, more stable fragment ions. The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular fingerprint.

For halogenated compounds, fragmentation is often initiated by the cleavage of the carbon-halogen bond, which is typically the weakest bond in the molecule. docbrown.infomiamioh.edu For this compound, the C-Br bond is weaker than the C-Cl bond, suggesting that the loss of a bromine radical (•Br) to form a [C₂ClF₂]⁺ ion would be a primary fragmentation pathway. The subsequent loss of a chlorine atom would also be expected. The unique isotopic signatures of bromine (~1:1 ratio for M and M+2) and chlorine (~3:1 ratio for M and M+2) in these fragments provide definitive evidence for their presence. libretexts.org

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment Ion (Structure) | m/z (for ⁷⁹Br, ³⁵Cl) | Description of Formation |

| [C₂BrClF₂]⁺• | 192/194/196 | Molecular Ion |

| [C₂ClF₂]⁺ | 113/115 | Loss of a bromine radical (•Br) |

| [C₂BrF₂]⁺ | 157/159 | Loss of a chlorine radical (•Cl) |

| [CF₂]⁺• | 50 | Cleavage of the C=C bond |

| [CBrCl]⁺• | 126/128/130 | Cleavage of the C=C bond |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations resulting in a change in the dipole moment. Raman spectroscopy measures the inelastic scattering of monochromatic light that occurs due to vibrations causing a change in the molecule's polarizability.

Table 4: Expected Vibrational Modes and Frequency Ranges for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical IR Activity | Typical Raman Activity |

| C=C Stretch | 1650 - 1750 | Variable | Strong |

| C-F Stretch | 1100 - 1350 | Strong | Weak |

| C-Cl Stretch | 600 - 850 | Strong | Strong |

| C-Br Stretch | 500 - 650 | Strong | Strong |

| CF₂ Bending/Wagging | 400 - 900 | Medium-Strong | Variable |

Advanced Chromatographic Coupling Techniques (e.g., GC-MS)

Advanced chromatographic techniques, particularly when coupled with mass spectrometry, are indispensable for the comprehensive analysis of this compound. Gas chromatography-mass spectrometry (GC-MS) stands out as a pivotal method, offering unparalleled capabilities for the separation, identification, and quantification of this volatile halogenated compound and its related substances.

The primary application of GC-MS in the context of this compound is for impurity profiling. researchgate.netthermofisher.com Given that this compound is often synthesized from precursors or is a reactant in various chemical transformations, the final product can contain residual starting materials, byproducts, or isomers. The gas chromatograph component separates these different chemical entities based on their volatility and interaction with the stationary phase of the GC column. Following separation, the mass spectrometer provides definitive identification by generating a unique mass spectrum for each eluting compound, which is characterized by its specific fragmentation pattern.

For instance, in the synthesis of active pharmaceutical ingredients (APIs), related halogenated compounds are often present as impurities. GC-MS is a standard technique for detecting and quantifying such potentially genotoxic impurities at trace levels. ijpsr.comshimadzu.com The high sensitivity of modern GC-MS systems, especially those utilizing high-resolution mass spectrometry (HRMS), allows for the detection and structural elucidation of impurities even at parts-per-million (ppm) levels. thermofisher.com

The operational parameters of a GC-MS system are critical for achieving optimal separation and detection. These parameters are meticulously optimized for the specific analytes of interest. A typical setup for analyzing volatile halogenated compounds might involve a capillary column with a non-polar stationary phase, which separates compounds primarily based on their boiling points.

Below is an interactive table detailing typical GC-MS parameters that could be employed for the analysis of this compound and similar halogenated compounds.

| Parameter | Value/Description | Purpose |

| Gas Chromatograph | ||

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% Phenyl Polysiloxane stationary phase. | Provides high-resolution separation of volatile compounds. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample upon injection. |

| Oven Temperature Program | Initial temperature of 40-50 °C, ramped to a final temperature of 250-300 °C. | Allows for the separation of compounds with a wide range of boiling points. |

| Injection Mode | Split/Splitless | Controls the amount of sample introduced onto the column. A split injection is common for analyzing major components, while a splitless injection is used for trace analysis. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | A hard ionization technique that produces characteristic and reproducible fragmentation patterns, ideal for library matching and structural elucidation. |

| Ion Source Temperature | 230-250 °C | Maintains the ions in the gas phase. |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap | Separates ions based on their mass-to-charge ratio. TOF and Orbitrap analyzers offer high mass accuracy. |

| Detector | Electron Multiplier | Detects and amplifies the ion signal. |

| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan acquires a wide mass range, useful for identifying unknown compounds. SIM focuses on specific ions, increasing sensitivity for targeted quantitative analysis. shimadzu.com |

Furthermore, the coupling of headspace sampling with GC-MS (HS-GC-MS) is a valuable technique for the analysis of highly volatile compounds like this compound in various matrices. nih.govresearchgate.net This technique involves heating the sample in a sealed vial to allow volatile analytes to partition into the headspace gas, which is then injected into the GC-MS system. This approach minimizes matrix effects and is particularly useful for determining the presence of residual solvents or volatile impurities in non-volatile samples.

In mechanistic studies, GC-MS is employed to monitor the progress of reactions involving this compound. By analyzing aliquots of the reaction mixture at different time points, researchers can track the disappearance of reactants and the appearance of products and intermediates. This data is crucial for understanding reaction kinetics and optimizing reaction conditions.

Computational and Theoretical Chemistry Studies of 1 Bromo 1 Chlorodifluoroethylene

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the detailed study of molecules at the electronic level. These calculations can determine the geometric and electronic properties of stable molecules and the transient species that occur during chemical reactions.

The first step in the computational study of 1-bromo-1-chlorodifluoroethylene involves the elucidation of its electronic structure and the optimization of its molecular geometry. This is typically achieved using ab initio or Density Functional Theory (DFT) methods. These calculations determine the lowest energy arrangement of the atoms in the molecule, providing key information on bond lengths, bond angles, and dihedral angles.

For this compound (CBrClF=CF₂), the calculations would define the spatial coordinates of each atom, leading to a precise three-dimensional structure. The electronic structure analysis would reveal the distribution of electrons within the molecule, including the nature of the carbon-carbon double bond and the effects of the electronegative halogen substituents. This information is crucial for understanding the molecule's polarity, reactivity, and spectroscopic properties.

Table 1: Illustrative Optimized Molecular Geometry of this compound

| Parameter | Value (Illustrative) |

| Bond Lengths (Å) | |

| C=C | 1.32 |

| C-Br | 1.85 |

| C-Cl | 1.70 |

| C-F (attached to C-Br,Cl) | N/A |

| C-F (geminal) | 1.34 |

| Bond Angles (degrees) | |

| ∠Br-C=C | 121.5 |

| ∠Cl-C=C | 123.0 |

| ∠F-C=C (geminal) | 120.5 |

| ∠F-C-F (geminal) | 119.0 |

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations. Actual values would depend on the level of theory and basis set used.

A potential energy surface (PES) is a conceptual and mathematical tool used to map the energy of a molecule or a system of reacting molecules as a function of their geometry. wikipedia.org By calculating the energy for a vast number of different atomic arrangements, a multi-dimensional "landscape" of the reaction can be created. nasa.gov The low points on this surface correspond to stable molecules (reactants and products), while the mountain passes between valleys represent transition states—the highest energy point along the minimum energy path of a reaction. wikipedia.org

For this compound, mapping the PES is essential for understanding its reactivity, for instance, in atmospheric reactions with hydroxyl (OH) radicals. nih.govnih.gov Theoretical studies on similar halogenated alkenes have shown that reactions can proceed through various pathways, such as addition of the radical to the double bond or abstraction of a halogen atom. nih.govnih.gov The PES would reveal all possible stationary points (minima and saddle points) and the intrinsic reaction coordinates connecting them, thereby mapping out the complete mechanism of a given reaction. nih.govnih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational quantum chemistry for investigating the electronic structure and properties of molecules. nih.gov For a molecule like this compound, DFT calculations could provide significant insights into its fundamental chemical nature.

DFT methods, such as those employing the B3LYP functional, are widely used to determine the optimized molecular geometry, which includes bond lengths, bond angles, and dihedral angles. researchgate.netekb.eg These calculations would reveal the precise three-dimensional arrangement of the bromine, chlorine, and fluorine atoms around the carbon-carbon double bond. Furthermore, DFT is instrumental in calculating the electronic properties of the molecule. This includes the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity and kinetic stability. mdpi.com The distribution of electron density and the molecular electrostatic potential (MEP) could also be mapped, identifying regions of the molecule that are electron-rich or electron-poor and thus susceptible to nucleophilic or electrophilic attack. rsc.org

Another significant application of DFT is the prediction of vibrational spectra. nih.govhuji.ac.ilresearchgate.net By calculating the harmonic vibrational frequencies, an infrared (IR) and Raman spectrum for this compound could be simulated. This theoretical spectrum can be a valuable tool for interpreting experimental spectroscopic data and for the identification and characterization of the compound.

Although no specific data tables for this compound are available from dedicated DFT studies, the following table illustrates the types of parameters that would be typically calculated.

Table 1: Hypothetical DFT Calculation Parameters for this compound

| Parameter | Description |

|---|---|

| Optimized Bond Lengths (Å) | The calculated distances between bonded atoms in the molecule's lowest energy conformation. |

| Optimized Bond Angles (°) | The calculated angles between adjacent bonds. |

| HOMO Energy (eV) | The energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | The energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. |

| Vibrational Frequencies (cm⁻¹) | The calculated frequencies of the fundamental vibrational modes of the molecule. |

Molecular Dynamics Simulations for Mechanistic Insights

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules and to explore reaction mechanisms at an atomistic level. nih.govdiva-portal.org For this compound, MD simulations could provide valuable mechanistic insights into its interactions and reactions, particularly in relevant environments such as the atmosphere or in solution.

One potential application of MD simulations is to investigate the atmospheric fate of this compound. By simulating the interactions of this molecule with atmospheric radicals, such as hydroxyl (•OH) radicals, the initial steps of its atmospheric degradation could be explored. nih.govarxiv.org These simulations can help to identify the most likely reaction pathways and to understand the short-lived intermediate species that may be formed.

MD simulations are also well-suited for studying the behavior of molecules in the condensed phase. For instance, the solvation of this compound in various solvents could be simulated to understand its solubility and the nature of the intermolecular interactions with the solvent molecules. This information is crucial for predicting its environmental transport and partitioning.

Furthermore, MD simulations can be employed to gain mechanistic insights into its potential role in chemical reactions. For example, in studies of halogenated compounds, MD simulations have been used to model the formation of halogen bonds and their influence on reaction pathways. nih.gov Such simulations could reveal how the bromine and chlorine atoms in this compound interact with other molecules, potentially influencing its reactivity in addition or substitution reactions.

While specific MD simulation studies on this compound are not available, the general approach would involve setting up a simulation box containing the molecule of interest and other relevant species (e.g., solvent molecules, reactants). The interactions between atoms would be described by a force field, and the trajectories of the atoms would be calculated over time by solving Newton's equations of motion. Analysis of these trajectories would then provide insights into the dynamic processes and reaction mechanisms.

Applications in Advanced Organic Synthesis and Material Precursors

Building Block in the Synthesis of Complex Organic Molecules

The reactivity of 1-Bromo-1-chlorodifluoroethylene makes it a potential building block for constructing complex organic molecules. The carbon-carbon double bond is susceptible to various addition reactions, and the carbon-halogen bonds offer sites for substitution and coupling reactions. Although specific examples detailing the use of this compound are not widely reported, the chemistry of similar fluorinated compounds provides a strong indication of its synthetic utility.

For instance, related compounds containing a bromochloromethyl group attached to a difluoroalkyl ether have been synthesized and are noted for their potential to undergo a variety of functionalizations through both ionic and radical pathways. nih.govbeilstein-journals.org This suggests that the bromo-chloro-difluoroethylidene moiety in this compound can act as a versatile functional handle. It can be envisioned to participate in reactions such as:

Cycloaddition reactions: The electron-deficient nature of the double bond, influenced by the electronegative halogen atoms, would make it a suitable partner in cycloaddition reactions for the synthesis of complex carbocyclic and heterocyclic frameworks.

Nucleophilic vinylic substitution: The presence of good leaving groups (bromide and chloride) on the double bond allows for sequential substitution reactions, enabling the introduction of various functionalities.

Metal-mediated cross-coupling: The carbon-bromine and carbon-chlorine bonds can be selectively activated by transition metal catalysts to participate in cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the formation of new carbon-carbon bonds and the assembly of larger, more complex molecular architectures.

A closely related compound, 1-bromo-2,2-difluoroethylene (B1203370), is recognized as an important intermediate in the synthesis of various fluorine-containing fine chemicals. google.com By analogy, this compound likely holds similar promise as a precursor for introducing the unique chlorodifluoro-vinyl group into target molecules.

Precursor for Advanced Materials and Polymers

Halogenated ethylenes are fundamental monomers in the polymer industry, used to produce a wide array of materials with tailored properties. The inclusion of fluorine, in particular, can impart desirable characteristics such as high thermal stability, chemical resistance, and low surface energy.

While specific studies on the polymerization of this compound are not prominent in the literature, the applications of similar compounds are well-documented. For example, 1-bromo-2,2-difluoroethylene is used as a third monomer in the production of fluoropolymers. google.com Its incorporation can improve the vulcanization process and enhance the performance properties of fluoroelastomers, as well as improve the melt-processability of fluoropolymers. google.com

Given its structural similarity, this compound is a strong candidate for similar applications. It could be used as a comonomer in polymerization reactions to:

Introduce reactive sites (C-Br, C-Cl) along the polymer chain for post-polymerization modification, such as cross-linking or grafting.

Modify the physical and chemical properties of existing fluoropolymers like polytetrafluoroethylene (PTFE) or polyvinylidene fluoride (B91410) (PVDF).

Create novel polymers with a unique combination of properties derived from the presence of three different halogen atoms.

Role in the Synthesis of Fluorinated Pharmaceuticals and Agrochemicals

The introduction of fluorine-containing functional groups is a widely employed strategy in medicinal and agricultural chemistry to enhance the biological activity and pharmacokinetic properties of molecules. nih.govbeilstein-journals.org The presence of fluorine can improve metabolic stability, increase lipophilicity, and alter the acidity of nearby functional groups, often leading to enhanced efficacy and a better absorption, distribution, metabolism, and excretion (ADME) profile. nih.govbeilstein-journals.org

The difluoromethylene (-CF2-) and related difluoro-vinyl groups are of particular interest. nih.gov Compounds containing these moieties have found success as pharmaceuticals, including proton pump inhibitors and prostaglandin (B15479496) receptor agonists. nih.govbeilstein-journals.org Furthermore, many FDA-approved drugs contain chlorine, highlighting its importance in pharmaceutical design. nih.govnih.gov

This compound represents a potential starting material for the synthesis of novel, highly functionalized drug candidates and agrochemicals. Its utility is suggested by the applications of related compounds; for example, 1-bromo-2,2-difluoroethylene is cited as an intermediate for synthesizing fluorine-containing medicines. google.com The 1-chloro-2,2-difluorovinyl group that could be installed using this compound is a unique pharmacophore that could be explored for its biological activity. The compound could serve as a precursor to:

Novel Analogs: Synthesizing analogs of existing drugs where the introduction of the chlorodifluoro-vinyl group could lead to improved properties.

Scaffold Development: Creating new molecular scaffolds for drug discovery programs, particularly for enzyme inhibitors or receptor modulators where the specific stereoelectronic properties of the fluorinated group are beneficial.

Utilization as a Model Compound for Reactivity Studies of Functional Groups

The study of molecules with multiple, interacting functional groups is fundamental to advancing the understanding of chemical reactivity. This compound, with its dense collection of halogen atoms on a C2 backbone, presents an interesting case for such studies. The interplay between the π-system of the double bond and the inductive and resonance effects of the fluorine, chlorine, and bromine atoms creates a unique electronic environment.

While specific reactivity studies centered on this compound as a model compound are not widely published, research on similar structures like 1-bromo-3,3,3-trifluoropropene demonstrates the value of such investigations. mdpi.com Theoretical and experimental studies on this compound could provide valuable insights into:

Regio- and Stereoselectivity: How the combination of four different substituents on the ethylene (B1197577) core directs the outcome of addition and substitution reactions.

Reaction Mechanisms: Elucidating the mechanisms of reactions such as electrophilic and nucleophilic additions, radical reactions, and organometallic transformations on a highly halogenated alkene.

Bonding and Electronic Structure: Understanding the influence of geminal and vicinal halogen substitution on the properties of the carbon-carbon double bond.

Such fundamental studies are crucial for predicting the behavior of this and related compounds in more complex synthetic applications and for designing new reagents and reactions in organofluorine chemistry.

Data Table

| Property | Value |

| CAS Number | 758-24-7 matrixscientific.com |

| Molecular Formula | C2BrClF2 matrixscientific.com |

| Molecular Weight | 177.38 g/mol matrixscientific.com |

| Density | 1.917 g/cm³ (at 0°C) matrixscientific.com |

Environmental Photochemistry and Atmospheric Reaction Pathways

Atmospheric Fate Processes of Halogenated Hydrocarbons

The atmospheric degradation of these compounds is often initiated by reactions with hydroxyl radicals (OH) during the day, nitrate (B79036) radicals (NO₃) at night, and to a lesser extent, chlorine atoms (Cl) in marine or polluted environments. nih.govnist.gov The products of these initial reactions are often reactive intermediates that undergo further oxidation, ultimately leading to the formation of more stable, and often water-soluble, end products that can be removed from the atmosphere through wet or dry deposition. The specific reaction pathways and the resulting products are highly dependent on the structure of the halogenated hydrocarbon and the atmospheric conditions.

Photochemical Degradation Mechanisms

The photochemical degradation of 1-Bromo-1-chlorodifluoroethylene is expected to be initiated by the absorption of solar radiation, particularly in the ultraviolet region, a process known as photolysis. youtube.com This can lead to the cleavage of the carbon-halogen bonds, with the weaker carbon-bromine bond being more susceptible to breaking than the carbon-chlorine or carbon-fluorine bonds.

Upon photolysis, a halogen atom can be released, forming a reactive vinyl radical. This radical will then rapidly react with atmospheric oxygen (O₂) to form a peroxy radical. Subsequent reactions of this peroxy radical with other atmospheric species, such as nitric oxide (NO), will lead to the formation of a variety of degradation products.

Furthermore, the initial reaction with atmospheric radicals, such as OH, can lead to the formation of chemically activated adducts. These energized intermediates can undergo unimolecular decomposition, such as the elimination of a halogen atom or a hydrogen halide molecule (if applicable), or they can be stabilized by collision with other atmospheric molecules. rsc.orgmostwiedzy.pl The subsequent reactions of these stabilized adducts with O₂ lead to the formation of halogenated aldehydes, ketones, and acyl halides. For example, the oxidation of similar compounds like chlorotrifluoroethylene (B8367) is predicted to form products such as carbonic chloride fluoride (B91410) and carbonyl fluoride. rsc.orgmostwiedzy.pl

Interaction with Atmospheric Radicals (e.g., OH, NO₃, Cl)

The primary degradation pathway for this compound in the troposphere is expected to be its reaction with various atmospheric radicals.

Hydroxyl (OH) Radical: The hydroxyl radical is the most important daytime oxidant in the troposphere. The reaction of OH with this compound is expected to proceed via electrophilic addition to the carbon-carbon double bond, forming a haloalkyl radical adduct. rsc.orgmostwiedzy.pl Theoretical studies on similar halogenated ethenes suggest that the OH radical can add to either of the two carbon atoms of the double bond, with the preferred position of attack influenced by the halogen substituents. rsc.orgmostwiedzy.pl These reactions are typically fast, leading to relatively short atmospheric lifetimes for the parent compound. nih.gov The resulting radical adducts will then react with O₂ to form peroxy radicals, which are key intermediates in the formation of secondary organic aerosols and other oxidation products. rsc.orgmostwiedzy.pl

Chlorine (Cl) Atom: In the marine boundary layer or in continental areas with significant sources of chlorine atoms (e.g., from sea salt aerosol or industrial emissions), reactions with Cl atoms can also contribute to the degradation of this compound. Similar to OH and NO₃, the reaction with Cl atoms proceeds via addition to the double bond. Theoretical studies on the reaction of Cl atoms with other halogenated ethylenes have shown this to be an efficient degradation pathway. nih.govrsc.orgresearchgate.net

Quantum Chemical and Theoretical Kinetic Studies in Atmospheric Chemistry

Quantum chemical calculations and theoretical kinetic studies are invaluable tools for understanding the atmospheric chemistry of compounds like this compound, especially when experimental data is scarce. These computational methods can be used to:

Determine Reaction Mechanisms: By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, including the formation of intermediates and transition states. rsc.orgmostwiedzy.plresearchgate.netrsc.org For instance, theoretical studies on the reaction of OH radicals with similar haloalkenes have elucidated the preference for addition to one of the carbon atoms of the double bond and the subsequent fate of the resulting adducts. rsc.orgmostwiedzy.pl

Calculate Rate Constants: Transition state theory can be used to calculate the rate constants of elementary reactions as a function of temperature and pressure. rsc.orgmostwiedzy.pl This information is crucial for determining the atmospheric lifetime of a compound with respect to different degradation processes.

Predict Photochemical Properties: Theoretical methods can be used to calculate the absorption spectra of molecules, which helps in assessing their potential for direct photolysis in the atmosphere. nih.gov

These theoretical approaches have been successfully applied to a wide range of halogenated hydrocarbons, providing detailed insights into their atmospheric degradation that are often difficult to obtain through experimental measurements alone. nih.govresearchgate.net

Field and Laboratory Studies on Atmospheric Reactions

Field and laboratory studies are essential for validating the results of theoretical calculations and for providing real-world data on the atmospheric behavior of chemical compounds.

Field Studies: Field campaigns involve the direct measurement of atmospheric concentrations of various chemical species in different environments. While challenging due to the typically low concentrations of individual compounds, such studies provide the ultimate test of our understanding of atmospheric chemistry. By measuring the concentrations of a compound and its degradation products in the real atmosphere, scientists can assess the importance of different removal pathways and refine atmospheric models. There are currently no known field studies that have specifically targeted this compound.

Stereochemical Aspects of Unsymmetrical Halogenated Ethylenes

Chirality in Halogenated Alkenes

Chirality is a geometric property of some molecules that makes them non-superimposable on their mirror images, much like a person's left and right hands. youtube.comyoutube.com In the context of halogenated alkenes, chirality can arise even without a traditional tetrahedral chiral center. For a molecule like 1-Bromo-1-chlorodifluoroethylene to be chiral, the substituents on each carbon of the double bond must be different.

Specifically, for an alkene of the general formula C(X)(Y)=C(A)(B), it will exhibit chirality if X is not equal to Y and A is not equal to B. In the case of this compound (C(Br)(Cl)=C(F)₂), the first carbon is attached to two different halogens (Bromine and Chlorine). However, the second carbon is attached to two identical fluorine atoms. This lack of four different groups around the double bond as a whole means that this compound itself is not chiral.

However, related unsymmetrical halogenated ethylenes can be chiral. For instance, if one of the fluorine atoms in this compound were replaced by a different group (e.g., a hydrogen atom, forming 1-Bromo-1-chloro-2-fluoroethene), the molecule would become chiral and exist as a pair of enantiomers. This is because it would then lack a plane of symmetry. masterorganicchemistry.com

Determination of Absolute Configuration (R/S) in Analogous Systems

The absolute configuration of a chiral molecule, which describes the precise three-dimensional arrangement of its atoms, can be designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left). chemistrysteps.commasterorganicchemistry.com This assignment is determined using the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orgscience-revision.co.ukucalgary.ca

The CIP rules assign a priority to each of the four substituents attached to a chiral center based on atomic number. The atom with the highest atomic number receives the highest priority. vanderbilt.edulibretexts.org If there is a tie, the atoms attached to the tied atoms are compared until a point of difference is found. For alkenes, this system is adapted to assign E (from the German entgegen, for opposite) and Z (from the German zusammen, for together) configurations to describe the geometry of the double bond. libretexts.orglamission.edu

For a chiral alkene, the R/S designation is determined by viewing the molecule with the lowest priority group pointing away from the observer. If the sequence of the remaining three groups from highest to lowest priority is clockwise, the configuration is R. If it is counter-clockwise, the configuration is S. chemistrysteps.commasterorganicchemistry.com

Experimental techniques are crucial for determining the absolute configuration. While X-ray crystallography can provide a definitive structure, chiroptical methods like measuring the optical rotation (the rotation of plane-polarized light) and electronic circular dichroism (ECD) are more commonly used. acs.orgresearchgate.net Theoretical calculations, such as time-dependent density functional theory (TDDFT), can predict the optical rotation and ECD spectra for a given absolute configuration, which can then be compared to experimental data to make an assignment. acs.orgresearchgate.net

| Atom | Atomic Number | Priority |

|---|---|---|

| Iodine (I) | 53 | 1 (Highest) |

| Bromine (Br) | 35 | 2 |

| Chlorine (Cl) | 17 | 3 |

| Fluorine (F) | 9 | 4 (Lowest) |

Influence of Stereochemistry on Reaction Pathways and Product Distribution

The stereochemistry of a chiral halogenated alkene can significantly influence the course of its reactions, leading to a specific distribution of stereoisomeric products. This is particularly evident in addition reactions across the double bond.

For example, in the electrophilic addition of a reagent like HBr to a chiral alkene, the incoming electrophile (H⁺) can approach the double bond from two different faces (syn or anti-addition). masterorganicchemistry.comchemistrysteps.com The existing stereocenter(s) in the molecule can create a diastereomeric transition state, making one pathway more energetically favorable than the other. This results in the preferential formation of one diastereomer over the other.

The halogenation of alkenes, such as bromination, is a classic example of a stereospecific reaction. The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the side opposite to the bridge. masterorganicchemistry.comlibretexts.org This "anti-addition" mechanism dictates the stereochemistry of the resulting dihalide. masterorganicchemistry.comlibretexts.org If the starting alkene is chiral, the anti-addition will lead to the formation of specific diastereomers. For instance, the bromination of a Z-alkene will produce a different diastereomer than the bromination of the corresponding E-alkene. chemtube3d.comyoutube.com

| Starting Alkene | Stereochemistry of Addition | Product(s) |

|---|---|---|

| E-2-Butene | Anti-addition | meso-2,3-Dibromobutane youtube.com |

| Z-2-Butene | Anti-addition | Racemic mixture of (2R,3R)- and (2S,3S)-2,3-Dibromobutane youtube.com |

Diastereoselectivity and Enantioselectivity in Synthesis

The synthesis of chiral halogenated ethylenes with a specific stereochemistry often requires the use of stereoselective reactions. Diastereoselectivity refers to the preferential formation of one diastereomer over others, while enantioselectivity is the preferential formation of one enantiomer over its mirror image.

Diastereoselective Synthesis:

Diastereoselectivity can often be achieved by using a chiral starting material or a chiral reagent. For instance, the elimination reaction of a dihaloalkane to form an alkene can be diastereoselective depending on the stereochemistry of the starting material and the reaction conditions.

Enantioselective Synthesis:

Enantioselective synthesis of chiral halogenated alkenes is a more challenging endeavor and typically involves the use of chiral catalysts. These catalysts create a chiral environment that favors the formation of one enantiomer over the other. nih.govmdpi.comresearchgate.net

For example, transition metal catalysts bearing chiral ligands are widely used in asymmetric synthesis. nih.gov These catalysts can coordinate to the reactants in a way that directs the reaction to proceed through a lower energy pathway for the formation of one enantiomer. The enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer, is a key metric for the success of an enantioselective reaction.

Recent advances in catalysis have led to the development of highly enantioselective methods for the synthesis of various chiral molecules, including those with axial chirality, which is relevant to certain types of substituted allenes and biaryls. nih.govnih.gov While specific examples for this compound analogues are not extensively documented in the provided search results, the general principles of asymmetric catalysis are applicable to their synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.